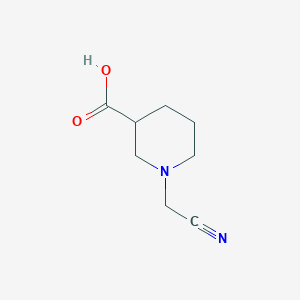![molecular formula C21H18FN5OS B2887710 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 894049-12-8](/img/structure/B2887710.png)
2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide” is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole class . These compounds are known for their wide range of bioactivities .
Synthesis Analysis
The synthesis of similar compounds involves the use of intermediate compounds such as 5-((10H-phenothiazin-10-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol . A mild, efficient, and operationally simple one-pot synthesis method has been developed for the synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using 1H NMR, 13C NMR, LCMS mass, FT-IR, and elemental analysis data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. The reactions are typically carried out at room temperature and involve the use of easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The triazolopyridazine moiety present in the compound is known to exhibit potential anticancer properties. Research has indicated that derivatives of triazolopyridazine can act as kinase inhibitors, which are crucial in the regulation of cell growth and proliferation . By inhibiting specific kinases, these compounds can prevent the growth of cancer cells, making them valuable in the development of new anticancer therapies.
Antimicrobial and Antifungal Uses
Triazole derivatives have been widely recognized for their antimicrobial and antifungal activities. The compound could be explored for its efficacy against a range of pathogenic microorganisms. This is particularly relevant in the context of increasing resistance to existing antimicrobial agents .
Organic Light Emitting Diodes (OLEDs)
The triazolopyridazine core of the compound can serve as an electron acceptor in OLEDs. This application is based on the ability of such compounds to exhibit thermally activated delayed fluorescence, which is a key property for efficient light emission in OLED technology .
Synthesis of Heterocyclic Compounds
The compound can be used as a precursor in the synthesis of various heterocyclic compounds. These compounds are of significant interest due to their wide range of applications in medicinal chemistry, including as building blocks for drugs with diverse therapeutic effects .
Energetic Materials
Compounds with a triazolopyridazine backbone have been explored for their use in creating very thermally stable energetic materials. These materials are of interest for applications requiring high thermal stability and low sensitivity to impact and friction .
Pharmacological Potentials
The triazole component of the compound is a versatile moiety that can bind with various enzymes and receptors in biological systems. This makes it a valuable entity for the design of drugs with multiple pharmacological potentials, such as antiviral, anti-inflammatory, and analgesic effects .
Wirkmechanismus
While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product . This makes them promising candidates for the development of new-generation anti-TB agents .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-2-14-7-9-15(10-8-14)17-11-12-19-24-25-21(27(19)26-17)29-13-20(28)23-18-6-4-3-5-16(18)22/h3-12H,2,13H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJDNUUKVYCWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC=C4F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

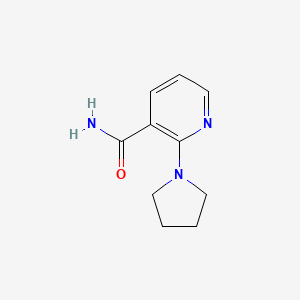
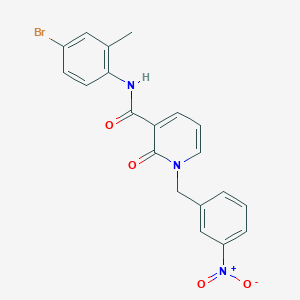
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2887631.png)
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)
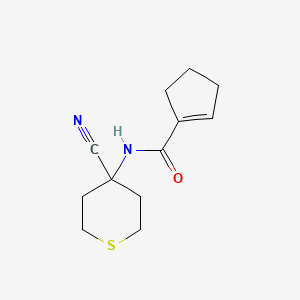
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)


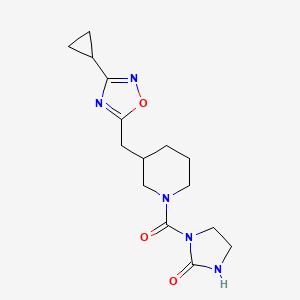
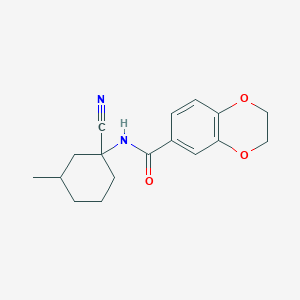
![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2887649.png)
